molecular formula C7H10N2O2 B1519417 3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1098356-48-9

3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B1519417
M. Wt: 154.17 g/mol
InChI Key: MZSRUKUQHAHSKP-UHFFFAOYSA-N
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Description

“3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C7H10N2O2 . It is a white to cream powder .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” can be represented by the InChI code 1S/C7H10N2O2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3,(H2,8,10) and the SMILES string CCC1=NOC(C)=C1C(O)=O .


Physical And Chemical Properties Analysis

“3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a white to cream powder . Its molecular weight is 154.17 . The melting point is between 118.0-128.0°C .

Scientific Research Applications

Synthesis Applications

3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide and its derivatives play a significant role in the synthesis of complex molecules. For example, oxazoles have been used as masked forms of activated carboxylic acids in the synthesis of macrolides like recifeiolide and curvularin, showcasing their utility in creating complex molecular structures through photooxygenation reactions (Wasserman et al., 1981). Moreover, oxazoles are integral in the modular synthesis of natural products through gold-catalyzed [3 + 2] annulation, highlighting their role in developing new synthetic methodologies (Luo et al., 2012).

Catalysis and Activation

Bidentate ligands have been shown to temper the reactivities of α-oxo gold carbenes, facilitating the synthesis of oxazoles. This demonstrates the adaptability of oxazole derivatives in homogeneous gold catalysis, opening new opportunities for oxidative gold catalysis (Luo et al., 2012). Additionally, the use of oxazole-4-carboxamide moieties in Pd-catalyzed C(sp3)-H bond activation showcases the utility of these compounds in facilitating selective and efficient arylation and alkylation reactions, further underscoring their importance in the development of non-natural amino acids (Pasunooti et al., 2015).

Antimicrobial and Biological Activities

Some oxazole derivatives have shown promising results in inhibiting blood platelet aggregation, comparable to aspirin, indicating their potential in medical applications for cardiovascular diseases (Ozaki et al., 1983). Additionally, certain derivatives have displayed fungicidal and insecticidal activities, suggesting their use in agricultural pest control (Liu et al., 2004).

Safety And Hazards

“3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The analgesic potential of isoxazole carboxamide derivatives suggests that compounds like “3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” could be explored further for pain management with fewer side effects .

properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSRUKUQHAHSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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